2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
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Overview
Description
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid is a heterocyclic compound that contains a thiophene ring, an amino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of an amine catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic roles in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The compound’s structure allows it to bind to active sites on enzymes, blocking their function and preventing the growth of bacteria or fungi .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antimicrobial and antifungal properties.
4-chlorophenylthiourea: Used in the synthesis of various heterocyclic compounds with biological activity.
3-chlorophenylthiophene: Similar in structure but lacks the amino group, affecting its reactivity and applications
Uniqueness
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid is unique due to its combination of a thiophene ring, an amino group, and a chlorophenyl group.
Properties
Molecular Formula |
C11H8ClNO2S |
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Molecular Weight |
253.71 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15) |
InChI Key |
BEVRGXJQQIDOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=C2C(=O)O)N |
Origin of Product |
United States |
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